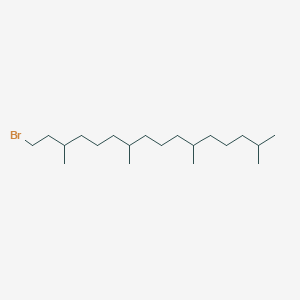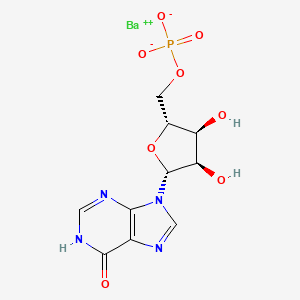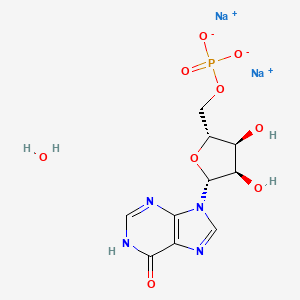![molecular formula C10H14O3 B1662022 2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester CAS No. 64630-63-3](/img/structure/B1662022.png)
2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
Descripción general
Descripción
This compound, also known as 3,4-环氧环己基甲基异丁烯酸酯 in Chinese, is a cycloaliphatic liquid epoxy resin . It is used in a number of industrial sectors including inks and coatings, electricity, and electronics .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.24 . It has a density of 1.079 and a boiling point of 275°C . The flash point is 110°C and the vapor pressure is 19-89hPa at 20-50°C .Mecanismo De Acción
2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester is an organic compound that acts as a catalyst in a variety of reactions. Its mechanism of action is based on its ability to form a covalent bond with the reactants. This bond facilitates the transfer of electrons between the reactants, allowing the reaction to take place. In addition, the compound can also act as an initiator, allowing the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have found that the compound can act as an antioxidant, reducing the oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory effects, as well as the potential to reduce the risk of certain diseases. In addition, the compound has been studied for its potential to reduce the risk of cancer, as well as its ability to regulate blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester has a number of advantages and limitations when used in lab experiments. One of the main advantages is its low cost, making it an attractive option for researchers. In addition, the compound is relatively easy to synthesize, allowing for a quick and efficient synthesis process. The compound is also non-toxic and non-volatile, making it safe to use in laboratory settings. However, the compound is also relatively unstable, making it difficult to store for long periods of time.
Direcciones Futuras
The potential applications of 2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester are vast and varied. In the future, the compound could be used to develop new pharmaceuticals, as well as to improve existing ones. It could also be used to develop new polymers and resins, as well as to improve existing ones. In addition, the compound could be used to study the biochemical and physiological effects of other compounds, as well as to study the molecular mechanisms of action of various compounds. Finally, the compound could be used to develop new catalysts and initiators for a variety of reactions.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of polymers, and as an initiator in the synthesis of monomers. It has also been used in the production of resins, in the synthesis of pharmaceuticals, and in the study of biochemistry and physiology.
Safety and Hazards
Propiedades
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-ylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-10(11)12-6-7-3-4-8-9(5-7)13-8/h2,7-9H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTGFYXXFXSRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983231 | |
| Record name | (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64630-63-3 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64630-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 7-oxabicyclo(4.1.0)hept-3-ylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064630633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)





![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)
